molecular formula C10H14BrNO B1324376 Bromhydrate de 7-hydroxy-2,3,4,5-tétrahydro-1H-3-benzazépine CAS No. 36132-99-7

Bromhydrate de 7-hydroxy-2,3,4,5-tétrahydro-1H-3-benzazépine

Numéro de catalogue: B1324376
Numéro CAS: 36132-99-7
Poids moléculaire: 244.13 g/mol
Clé InChI: QOHLVMZDODRYHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide” is a chemical compound with the CAS Number: 36132-99-7 . It has a molecular weight of 244.13 . The compound is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

A three-component one-pot approach has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepines . This method uses a rhodium catalyst and does not require phosphine . The protocol tolerates anilines of diverse basicity and yields excellent results .


Molecular Structure Analysis

The IUPAC name of the compound is 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide . The InChI code is 1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H .


Physical And Chemical Properties Analysis

The compound has a melting point range of 250-254 degrees Celsius . It is a powder at room temperature .

Applications De Recherche Scientifique

Activités anticonvulsivantes

Ce composé a été synthétisé et testé pour ses activités anticonvulsivantes. Le test de choc électroshock maximal (MES) est utilisé pour évaluer son efficacité à prévenir les crises, et sa neurotoxicité est évaluée par le test de neurotoxicité sur la rotarod .

Recherche cardiovasculaire

Les benzazépines, la classe à laquelle appartient ce composé, sont prometteuses dans le traitement des maladies cardiovasculaires. Elles ont des applications potentielles dans le traitement de conditions telles que l'hypertension et les arythmies .

Polyarthrite rhumatoïde

La recherche suggère que les benzazépines peuvent avoir des applications thérapeutiques dans le traitement de la polyarthrite rhumatoïde, une maladie inflammatoire chronique affectant les articulations .

Traitement de l'ostéoporose

Les benzazépines sont étudiées pour leur utilisation potentielle dans le traitement de l'ostéoporose, une maladie caractérisée par des os fragiles et cassants .

Insuffisance rénale aiguë

Cette classe de composés est également étudiée pour son application dans le traitement de l'insuffisance rénale aiguë, où les reins deviennent soudainement incapables de filtrer les déchets du sang .

Activité antibactérienne

Certaines benzazépines présentent une activité antibactérienne, ce qui en fait des candidates pour le développement de nouveaux antibiotiques .

Imagerie des troubles neurologiques

Des efforts sont déployés pour développer un agent d'imagerie par tomographie par émission de positons (TEP) ciblant les sous-unités GluN2B du récepteur N-méthyl-D-aspartate (NMDAR), qui est une cible thérapeutique clé pour le développement de médicaments contre plusieurs troubles neurologiques. Cela implique la synthèse d'analogues de la 2,3,4,5-tétrahydro-1H-3-benzazépine .

Traitement de l'hyperlipidémie

Les benzazépines ont été identifiées comme des inhibiteurs de la squalène synthase, ce qui les rend efficaces dans le traitement de l'hyperlipidémie, une maladie caractérisée par des niveaux élevés de lipides dans le sang .

Mécanisme D'action

The compound has been used in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The compound has been used in the development of a PET imaging agent for the GluN2B subunits of the NMDAR . This suggests potential future directions in the field of neurological disorder research and treatment .

Analyse Biochimique

Biochemical Properties

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels . This interaction is crucial as GIRK channels are involved in regulating neuronal excitability and heart rate. The compound’s ability to block these channels suggests its potential use in neurological and cardiovascular research.

Cellular Effects

The effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit endogenous GIRK currents induced by somatostatin or D3 dopamine receptors in AtT-20 cells . This inhibition affects the overall cellular excitability and can have downstream effects on various cellular processes.

Molecular Mechanism

At the molecular level, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to D1 dopamine receptors and inhibits GIRK channels . The compound’s structure allows it to fit into the binding sites of these receptors and channels, blocking their normal function. This inhibition can lead to changes in gene expression and cellular activity, highlighting its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide can change over time. The compound is relatively stable, with a melting point of 250-254°C . Its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of GIRK channels, which may result in altered cellular excitability and function .

Dosage Effects in Animal Models

The effects of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide vary with different dosages in animal models. At lower doses, the compound effectively inhibits GIRK channels without causing significant toxicity . At higher doses, it can lead to adverse effects such as altered heart rate and neuronal excitability. These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolic pathways can influence its efficacy and toxicity, making it essential to understand these interactions for safe and effective use .

Transport and Distribution

Within cells and tissues, 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which can influence its overall activity and function .

Subcellular Localization

The subcellular localization of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that the compound reaches its intended site of action, enhancing its efficacy and reducing potential off-target effects .

Propriétés

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9(8)7-10;/h1-2,7,11-12H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLVMZDODRYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36132-99-7
Record name 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (10 g) (known from M. Kanao et al., Chem. Pharm. Bull. 1982, 30, 180-188) in 48% aqueous hydrobromic acid (350 ml) was allowed to stir at 100° C. for 4 h. The mixture was cooled to 20° C. then evaporated to dryness in vacuo to give the title compound (14.5 g) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.